Compound Description: This compound serves as the base structure for a series of derivatives investigated for their antimicrobial activity. [] The derivatives involve modifications at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. [] Some of these derivatives demonstrate enhanced antimicrobial activity compared to the reference drug Streptomycin. []
Relevance: While not directly analogous in structure, this compound shares a heterocyclic core structure and the presence of a 1,2,4-oxadiazole moiety with the target compound, 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. Both compounds explore the potential of incorporating 1,2,4-oxadiazoles into larger heterocyclic systems for biological activity. []
Compound Description: This series of compounds was identified as potent trypanocides exhibiting activity against Trypanosoma cruzi at non-cytotoxic concentrations. [] Further studies focusing on structure-activity relationships led to the development of 1,2,4-oxadiazole-N-acylhydrazone hybrids with in vivo activity against the parasite. []
Relevance: These derivatives share the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl core with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. The variations in the N-acylhydrazone moiety provide insights into the influence of substituent modifications on biological activity within this class of compounds. []
Compound Description: This series of novel ethanone derivatives, characterized by their 1,3,4-oxadiazole core and the presence of a 4-fluorophenyl-thiophene moiety, were synthesized and evaluated for their anticancer properties using the MTT assay. [] While most compounds exhibited low cytotoxicity, compound 1-{5[2-(4-fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl] [, , ] oxadiazol-3-yl}ethanone displayed significant activity against the breast cancer cell line (MCF7), comparable to the standard 5-fluorouracil. []
Compound Description: These two compounds, derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, demonstrated antifungal activity against Candida albicans. []
Relevance: These compounds, along with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, showcase the incorporation of a 1,2,4-oxadiazole moiety within diverse heterocyclic frameworks. The presence of a thieno[2,3-d]pyrimidine core in these compounds contrasts with the phthalazinone core in the target compound, illustrating the potential for exploring different heterocyclic scaffolds to modulate biological activity. []
5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives
Compound Description: This group of compounds, also derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, showed activity against the Candida albicans fungi. []
Compound Description: This compound, synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis bacterial strains. []
Compound Description: This compound was synthesized as a natural product analog and tested for antitumor activity against a panel of 11 cell lines. []
Relevance: Although structurally different from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, it shares the 1,2,4-oxadiazole ring, highlighting the diverse applications of this heterocycle in medicinal chemistry. []
Compound Description: This compound, synthesized as a natural product analog, showed potent antitumor activity with a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines. []
Relevance: Similar to 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, it incorporates a 1,2,4-oxadiazole ring, demonstrating the versatility of this heterocycle in drug discovery for different therapeutic areas. []
Compound Description: This compound was synthesized as an intermediate in the preparation of natural product analogs with antitumor activity. []
Relevance: This compound shares the 1,2,4-oxadiazole ring with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, further illustrating the broad application of this heterocycle in medicinal chemistry. []
Compound Description: This compound served as an intermediate in the synthesis of natural product analogs targeting antitumor activity. []
Relevance: The presence of a 1,2,4-oxadiazole ring in this intermediate compound, as in 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, highlights the widespread use of this heterocycle in the design and synthesis of bioactive molecules. []
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1)
Compound Description: This compound served as a starting material for the synthesis of natural product analogs with antitumor activity. [] It was synthesized via two different one-pot reactions. []
Relevance: Sharing the 1,2,4-oxadiazole ring with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, this compound exemplifies the use of 1,2,4-oxadiazoles as building blocks in the development of compounds with diverse biological activities. []
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities. []
Relevance: This series of compounds, while structurally different from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, also features a 1,2,4-oxadiazole ring, emphasizing the broad interest in this heterocycle for the development of antimicrobial agents. []
Compound Description: Identified through computational methods as a potential anti-TB drug, this compound demonstrated promising inhibitory activity against InhA and EthR, essential enzymes for mycolic acid synthesis in Mycobacterium tuberculosis. [] It successfully passed molecular docking, P450 site of metabolism prediction, and pharmacokinetics filtering analysis. [] Its binding stability to target proteins was further confirmed through molecular dynamics simulations. []
Relevance: This compound, like 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, features a 4-fluorophenyl-1,2,4-oxadiazol-5-yl moiety. This shared structural element, along with the presence of a piperidine ring in C22, highlights the exploration of various heterocyclic frameworks linked to the 1,2,4-oxadiazole core for the development of novel therapeutic agents. []
Compound Description: This compound emerged as a potential anti-TB drug candidate through in silico studies, displaying inhibitory activity against InhA and EthR, key enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. [] It successfully passed molecular docking, P450 site of metabolism prediction, and pharmacokinetics filtering analysis. [] Molecular dynamics simulations confirmed its binding stability with target proteins. []
Relevance: While structurally distinct from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, C29 was identified through the same computational drug discovery approach targeting InhA and EthR. This parallel discovery emphasizes the ongoing search for new anti-TB drugs and highlights the application of diverse chemical structures in this pursuit. []
Compound Description: This compound was identified as a small-molecule inhibitor of HIV-1 assembly, targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibited antiviral activity in primary human peripheral blood mononuclear cells and competed with PI(4,5)P2 for MA binding, diminishing the production of new virus. [] Mutations within the PI(4,5)P2 binding site of MA reduced its antiviral effect, further confirming its mechanism of action. [] Additionally, it displayed broad neutralizing activity against various group M HIV-1 isolates. []
Compound Description: This compound emerged as a high-throughput screening (HTS) hit and served as the starting point for the development of novel nonsteroidal mineralocorticoid receptor (MR) antagonists. [] It led to the identification of a 1,2-diaryl framework as crucial for high binding affinity to the MR. []
Relevance: While not directly structurally related to 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, this compound highlights the use of screening approaches and structure-activity relationship studies for discovering new bioactive molecules. Its development into potent and selective MR antagonists underscores the value of exploring diverse chemical space for therapeutic applications. []
Compound Description: This compound was identified as a potent and selective MR antagonist with a significant antihypertensive effect in deoxycorticosterone acetate-salt hypertensive rats. [] It resulted from lead optimization studies focusing on benzoxazin-3-one derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl group at the 6-position. []
Relevance: Although structurally different from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, the development of this compound, with its potent and selective MR antagonism, underscores the successful exploration of diverse chemical structures for therapeutic applications. []
Overview
2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound notable for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound features a phthalazinone core, which is a bicyclic structure that has garnered attention for its biological activities. The presence of the 1,2,4-oxadiazole moiety further enhances its pharmacological profile, making it a subject of interest in drug discovery.
Source
The compound has been synthesized as part of research aimed at developing new antitumor agents. It has shown promising results against various cancer cell lines, indicating its potential efficacy in oncology.
Classification
This compound can be classified as a heterocyclic aromatic compound due to the presence of both the oxadiazole and phthalazinone rings. Its structural complexity positions it within the category of bioactive molecules with potential applications in pharmaceuticals.
Synthesis Analysis
Methods
The synthesis of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step reactions. One common method includes:
Formation of the oxadiazole ring: This can be achieved through cyclodehydration of appropriate hydrazones or acylhydrazines using dehydrating agents such as phosphorus oxychloride or thionyl chloride.
Phthalazinone synthesis: The phthalazinone structure can be synthesized from phthalic anhydride derivatives and appropriate amines or hydrazines under acidic conditions.
Technical details regarding specific reaction conditions (temperature, solvent choice) and yields are crucial but often vary based on the specific synthetic route employed.
Molecular Structure Analysis
Structure
The molecular structure of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one consists of:
A phthalazinone core (two fused aromatic rings with a ketone functionality).
A 4-fluorophenyl group attached to one nitrogen atom of the phthalazinone.
A phenyl-substituted 1,2,4-oxadiazole ring connected to the phthalazinone.
Data
The molecular formula is C19H14FN3O2, and its molecular weight is approximately 343.34 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its composition and purity.
Chemical Reactions Analysis
Reactions
The compound can undergo several chemical reactions typical for heterocycles:
Nucleophilic substitutions: The fluorine atom in the 4-fluorophenyl group can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The oxadiazole and phthalazinone rings can participate in redox reactions depending on the substituents present.
Cyclization reactions: Further modifications could involve cyclization with other reactive groups present in potential derivatives.
Technical details about reaction conditions (solvents, catalysts) and expected yields would depend on specific experimental setups.
Mechanism of Action
Process
The mechanism of action for 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is primarily linked to its interaction with biological targets involved in cell proliferation and apoptosis.
Inhibition of tumor cell growth: The compound may inhibit key enzymes or receptors involved in cancer cell signaling pathways.
Induction of apoptosis: It could promote programmed cell death in malignant cells through mitochondrial pathways.
Data from pharmacological studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting a promising therapeutic profile.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one include:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
Chemical Properties
Chemical properties include:
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts with strong bases or acids; sensitive to oxidation.
Relevant data from studies confirm these properties through various analytical techniques including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Applications
Scientific Uses
The primary applications of 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one are:
Antitumor agent development: It serves as a lead compound for designing new anticancer drugs.
Research tool: Used in studies exploring the mechanisms of action for heterocyclic compounds in biological systems.
Potential therapeutic applications: Further research may reveal uses in treating other diseases beyond cancer due to its structural versatility.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.